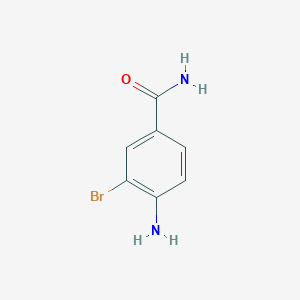

4-Amino-3-bromobenzamide

説明

Contemporary Significance of Benzamide (B126) Scaffolds in Chemical Synthesis

The benzamide moiety is a ubiquitous structural motif in a vast array of organic molecules, commanding significant attention in both academic and industrial research. researchgate.net These structures are recognized as valuable building blocks in organic synthesis, largely due to the stability and specific properties of the amide bond. researchgate.netmdpi.com The amide group is neutral, stable, and capable of participating in hydrogen bonding as both a donor and acceptor, which is fundamental to its role in biological processes. researchgate.net

The versatility of the benzamide scaffold allows for the introduction of various substituents onto the aromatic ring, enabling detailed structure-activity relationship (SAR) studies. This adaptability has made benzamides a cornerstone in the development of compounds with diverse applications, ranging from medicinal chemistry to materials science. researchgate.netjst.go.jp In pharmaceutical research, the benzamide framework is present in numerous active substances exhibiting a wide spectrum of pharmacological effects. researchgate.netmdpi.com The ability to readily synthesize and modify these scaffolds makes them attractive starting points for developing new chemical entities. mdpi.com

Table 1: Significance of Benzamide Scaffolds in Research

| Area of Significance | Description | Key Attributes |

|---|---|---|

| Organic Synthesis | Serve as versatile and stable building blocks for more complex molecules. researchgate.netmdpi.com | Amide bond stability, accessible reaction sites for modification. |

| Medicinal Chemistry | Form the core structure of many pharmacologically active agents. researchgate.net | Participation in hydrogen bonding, diverse biological activities. |

| Materials Science | Used in the creation of advanced polymeric materials. researchgate.net | Robust structural framework, tunable properties through substitution. |

| Agrochemicals | Found in commercial fungicides by interfering with pathogen respiration. jst.go.jp | Bioactivity, potential for developing novel crop protection agents. |

Research Context of Halogenated Aminobenzamides in Organic Chemistry

The strategic introduction of halogen atoms into organic molecules is a powerful and widely used strategy in modern chemical synthesis. rsc.orgscbt.com Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated compounds are crucial intermediates in synthesis and are indispensable in drug discovery and materials science. rsc.org

Within the family of benzamides, halogenated derivatives are of particular interest. The presence of a halogen, such as bromine, on the aminobenzamide core creates a molecule with distinct electronic and steric properties. Research into halogenated 2-aminobenzamides, for instance, has involved detailed spectroscopic and crystallographic characterization to understand their structural conformations. researchgate.net The study of related compounds like 4-bromobenzamide (B181206) further highlights the importance of these structures as synthons, or building blocks, for creating more complex molecular architectures through reactions like palladium-catalyzed cross-coupling. chemicalbook.comacs.orgnih.gov The carbon-bromine bond serves as a reactive handle for introducing further molecular diversity. scbt.com This strategic placement of a halogen atom on an aminobenzamide scaffold, as seen in 4-Amino-3-bromobenzamide, thus provides a key starting point for chemical exploration. nih.gov

Scope and Strategic Imperatives for Advanced Investigations of this compound

This compound is a chemical intermediate available for research applications. biosynth.com Its structure, featuring an amino group, a bromo substituent, and a benzamide core, presents a unique combination of reactive sites for synthetic elaboration. While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its value lies in its potential as a precursor for novel and more complex molecules.

Advanced investigations into this compound would strategically focus on its utility as a versatile building block. The primary imperatives for future research include:

Synthetic Elaboration: The amino and bromo groups offer orthogonal reactivity. The amino group can be readily acylated or alkylated, while the bromine atom is an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). nih.govrsc.org This dual reactivity allows for the systematic construction of diverse chemical libraries based on the 4-aminobenzamide (B1265587) core.

Medicinal Chemistry Applications: Given the prevalence of the benzamide scaffold in pharmacologically active agents, this compound is a logical starting point for the synthesis of new therapeutic candidates. researchgate.netmdpi.com By using it to synthesize derivatives, researchers could explore new inhibitors of enzymes or receptor modulators, following established principles of drug design where halogenation can enhance potency or selectivity.

Materials Science Exploration: The rigid, aromatic structure of the benzamide core, combined with its capacity for hydrogen bonding and further functionalization, makes it a candidate for the development of novel organic materials, such as polymers or components of supramolecular assemblies. researchgate.net

The strategic value of this compound is therefore defined by its potential to be a foundational element in the synthesis of new chemical entities with tailored properties for a range of scientific applications.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 143321-93-1 | sigmaaldrich.comfluorochem.co.uk |

| Molecular Formula | C₇H₇BrN₂O | uni.lu |

| Molecular Weight | 215.05 g/mol | fluorochem.co.uk |

| Melting Point | 144-146 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |

| Physical Form | Powder | sigmaaldrich.com |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)Br)N | uni.lu |

| InChI Key | JEZZLUBVYLEUIH-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZZLUBVYLEUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143321-93-1 | |

| Record name | 4-amino-3-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations Involving 4 Amino 3 Bromobenzamide

Established and Emerging Synthetic Routes to 4-Amino-3-bromobenzamide

The synthesis of this compound typically begins with a more readily available starting material, such as 4-aminobenzoic acid or 4-aminobenzamide (B1265587). The key transformations involve the selective introduction of a bromine atom at the 3-position and the formation of the amide group.

Regioselective Bromination Strategies

The primary challenge in synthesizing this compound is achieving regioselectivity during the bromination step. The amino group (-NH2) is a strong activating group and ortho-, para-director in electrophilic aromatic substitution. Since the para position is already occupied by the carboxyl or amide group, electrophilic attack is directed to the ortho positions (positions 3 and 5).

A common and effective method for the synthesis of the precursor, 4-amino-3-bromobenzoic acid, involves the direct bromination of 4-aminobenzoic acid. One established procedure utilizes hydrogen peroxide and ammonium bromide in acetic acid at room temperature. nih.govresearchgate.net This method provides a straightforward route to the desired 3-bromo isomer. nih.govresearchgate.net

Table 1: Regioselective Bromination of 4-Aminobenzoic Acid

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Ammonium bromide, Hydrogen peroxide | Acetic acid | Room temperature, 3 hours | 4-Amino-3-bromobenzoic acid |

This table summarizes a common laboratory-scale synthesis for the precursor to this compound. nih.govresearchgate.net

Alternative strategies could involve the use of other brominating agents, such as N-Bromosuccinimide (NBS), often used for mild and selective bromination of aromatic compounds activated by electron-donating groups. The choice of solvent and reaction conditions is critical to control the selectivity and prevent the formation of di-brominated byproducts.

Amidation and Amino Group Installation Protocols

Once 4-amino-3-bromobenzoic acid is obtained, the next step is the conversion of the carboxylic acid group into a primary amide. This transformation, known as amidation, is a fundamental reaction in organic chemistry. A standard laboratory method involves a two-step process:

Activation of the carboxylic acid: The carboxylic acid is first converted into a more reactive derivative, typically an acyl chloride. This is commonly achieved by reacting it with thionyl chloride (SOCl2) or oxalyl chloride.

Reaction with ammonia (B1221849): The resulting acyl chloride is then treated with ammonia (often in the form of aqueous or gaseous ammonia) to form the primary amide, this compound.

Alternatively, direct amidation methods using coupling reagents are widely employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with additives like 1-Hydroxybenzotriazole (HOBt), can facilitate the direct formation of the amide bond from the carboxylic acid and an ammonia source, bypassing the need to form the acyl chloride. organic-chemistry.org

The amino group at the 4-position is typically installed at the beginning of the synthetic sequence, starting with a precursor that already contains it, such as p-nitrobenzoic acid, which is then reduced to 4-aminobenzoic acid. chemicalbook.comgoogle.comgoogle.com

This compound as a Versatile Synthetic Building Block and Intermediate

The trifunctional nature of this compound makes it a highly versatile building block in organic synthesis. The amino, bromo, and amide groups can each be selectively targeted for further chemical transformations, allowing for the construction of a diverse range of more complex molecules. google.com

Precursor in the Construction of Complex Organic Molecules

This compound and its direct precursor, 4-amino-3-bromobenzoic acid, are valuable starting materials for synthesizing complex heterocyclic systems and pharmacologically active agents. nih.govresearchgate.net The bromine atom is particularly useful as a handle for introducing further complexity through cross-coupling reactions.

For example, the bromine can be substituted via palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the 3-position, leading to a wide array of derivatives. The amino group can undergo reactions such as acylation, alkylation, or diazotization, while the amide group can also participate in various chemical transformations.

Table 2: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl derivative |

| Bromine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Di-amino derivative |

| Amino Group | Acylation | Acyl chloride, Base | N-acylated derivative |

| Amino Group | Diazotization | NaNO2, HCl | Diazonium salt intermediate |

This table illustrates the synthetic versatility of this compound by highlighting some of the key reactions its functional groups can undergo.

Intermediate in Multi-Step Synthetic Sequences

In addition to being a primary precursor, this compound often appears as a key intermediate in multi-step syntheses of complex target molecules, particularly in the pharmaceutical industry. For instance, derivatives of this compound are investigated as inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. nih.govnih.govsemanticscholar.orgfrontiersin.orgbpsbioscience.com

In these synthetic sequences, other functionalities might be introduced or modified on a simpler starting material before the core this compound structure is formed. This intermediate is then further elaborated in subsequent steps to reach the final, often complex, drug candidate. For example, a synthetic route might begin with a nitro-substituted compound, which is then brominated and converted to the benzamide (B126), with the reduction of the nitro group to the amine being one of the final steps in the formation of the intermediate. nih.gov

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally friendly methods for chemical synthesis. For the synthesis of this compound and related compounds, this includes exploring catalytic methods, using greener solvents, and improving atom economy.

Recent research in amide bond formation has focused on direct catalytic amidation, which avoids the use of stoichiometric activating agents and produces water as the only byproduct. catalyticamidation.infomdpi.com Catalysts based on boron catalyticamidation.info or other metals are being developed for this purpose. Enzymatic methods, for instance using Candida antarctica lipase B in green solvents like cyclopentyl methyl ether, offer a highly sustainable route for direct amide synthesis with excellent yields and purity, avoiding intensive purification. nih.gov

For the amidation step, another green approach involves the hydrolysis of nitriles. A method using a water extract of pomelo peel ash (WEPPA) has been developed for the hydration of nitriles to amides, which avoids the need for transition metals, external bases, or organic solvents. mdpi.com

Furthermore, novel approaches to amination reactions on bromobenzoic acids are being explored. Copper-catalyzed amination procedures can be highly chemo- and regioselective, providing alternative routes for installing amino groups on aromatic rings. organic-chemistry.orgnih.gov These emerging catalytic and sustainable methods hold promise for making the synthesis of this compound and its derivatives more efficient and environmentally benign in the future. rsc.orgfigshare.comresearchgate.net

Catalytic Reaction Development (e.g., Palladium-mediated processes)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety in this compound serves as an excellent handle for such transformations, enabling the introduction of a wide range of substituents at the 3-position.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.org For this compound, this would involve the reaction of the aryl bromide with a primary or secondary amine, leading to the synthesis of 3,4-diaminobenzamide derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. chemeurope.comyoutube.com The choice of phosphine ligands is critical for the success of this reaction, with sterically hindered and electron-rich ligands often providing the best results. beilstein-journals.org

Suzuki Coupling: The Suzuki reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron reagent with an organohalide. wikipedia.orglibretexts.org In the context of this compound, reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base would yield 4-amino-3-arylbenzamide derivatives. organic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for late-stage functionalization. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of alkenyl groups at the 3-position, leading to the synthesis of 4-amino-3-alkenylbenzamides. The reaction typically proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by insertion of the alkene and a β-hydride elimination step. wikipedia.org

The following table summarizes the potential palladium-catalyzed transformations of this compound:

| Reaction Name | Coupling Partner | Resulting Product Class | Key Reagents |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | 3,4-Diaminobenzamide Derivatives | Palladium Catalyst, Phosphine Ligand, Base |

| Suzuki Coupling | Boronic Acid or Ester | 4-Amino-3-arylbenzamide Derivatives | Palladium Catalyst, Base |

| Heck Reaction | Alkene | 4-Amino-3-alkenylbenzamide Derivatives | Palladium Catalyst, Base |

Green Chemistry Principles in Amide Synthesis (e.g., Nitrile Hydrolysis)

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. In the context of amide synthesis, the hydrolysis of nitriles presents a highly atom-economical route. researchgate.net This approach avoids the use of often toxic and wasteful coupling reagents commonly employed in the formation of amide bonds from carboxylic acids and amines.

The synthesis of this compound can be envisioned through the selective hydrolysis of its corresponding nitrile precursor, 4-amino-3-bromobenzonitrile. This transformation can be achieved under various conditions, including acidic or basic aqueous media. However, from a green chemistry perspective, the use of biocatalysts or heterogeneous catalysts that can be easily recovered and reused is particularly attractive.

Enzymatic Hydrolysis: Nitrile hydratase enzymes are capable of selectively hydrolyzing nitriles to their corresponding amides under mild conditions (neutral pH and room temperature). nih.gov This enzymatic approach offers high chemo- and regioselectivity, which is particularly advantageous for highly functionalized molecules. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling.

Catalytic Hydrolysis in Green Solvents: Research has explored the hydration of nitriles in environmentally benign solvents like water. For instance, the hydration of various nitriles to amides has been successfully demonstrated in a water extract of pomelo peel ash (WEPPA), which acts as a natural and reusable reaction medium. nih.gov This method avoids the need for external transition metals or organic solvents. nih.gov Another approach involves the use of hydrated ionic liquids, such as tetrabutylammonium hydroxide, which can act as a catalyst for the chemoselective hydration of nitriles. researchgate.net

The table below outlines some green chemistry approaches for the synthesis of amides from nitriles:

| Method | Key Features | Advantages |

| Enzymatic Hydrolysis | Utilizes nitrile hydratase enzymes | Mild reaction conditions, high selectivity, biodegradable catalyst |

| Catalytic Hydrolysis in WEPPA | Employs a water extract of pomelo peel ash as the reaction medium | Renewable solvent, avoids external catalysts and organic solvents |

| Ionic Liquid Catalysis | Uses hydrated ionic liquids as catalysts | Potential for catalyst recycling, high chemoselectivity |

Synthesis of Structural Isomers and Diverse Benzamide Derivatives for Research Applications

The biological and chemical properties of a molecule are highly dependent on the spatial arrangement of its functional groups. Therefore, the synthesis of structural isomers of this compound is of significant interest for structure-activity relationship (SAR) studies and for accessing novel chemical entities.

Synthesis of Structural Isomers: The synthesis of isomers such as 2-amino-3-bromobenzamide lbaochemicals.com, 3-amino-4-bromobenzamide, and other related structures can be achieved through multi-step synthetic sequences. For example, the synthesis of 3-amino-4-bromobenzoic acid, a precursor to the corresponding amide, has been reported starting from 4-bromo-3-nitrobenzoic acid. chemicalbook.com Similarly, 2-amino-3,5-dibromobenzaldehyde can be synthesized from o-nitrobenzaldehyde, which could then be oxidized to the carboxylic acid and subsequently converted to the amide. semanticscholar.orggoogle.com The synthesis of these isomers often involves strategic use of directing groups and control of reaction conditions to achieve the desired regioselectivity.

Synthesis of Diverse Benzamide Derivatives: Starting from this compound or its isomers, a wide array of derivatives can be prepared for research purposes, particularly in the field of medicinal chemistry. The amino group can be acylated, alkylated, or used as a handle for the introduction of various substituents. The amide nitrogen can also be functionalized. For instance, a series of N-substituted benzamide derivatives have been synthesized and evaluated for their antitumor activities. nih.govresearchgate.net These syntheses often involve the coupling of a substituted benzoic acid with a variety of amines to generate a library of compounds for biological screening. nanobioletters.com The development of efficient and versatile synthetic routes to such derivatives is crucial for the discovery of new therapeutic agents. nih.govresearchgate.net

The following table lists some of the key structural isomers and potential derivatives of this compound:

| Compound Type | Example Structure | Potential Synthetic Precursor |

| Structural Isomer | 2-Amino-3-bromobenzamide | 2-Amino-3-bromobenzoic acid |

| Structural Isomer | 3-Amino-4-bromobenzamide | 3-Amino-4-bromobenzoic acid |

| N-Substituted Derivative | N-Aryl-4-amino-3-bromobenzamide | 4-Amino-3-bromobenzoic acid and an aniline |

| Amino-functionalized Derivative | 4-Acetamido-3-bromobenzamide | This compound |

Iii. Advanced Spectroscopic and Analytical Characterization of 4 Amino 3 Bromobenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail regarding the chemical environment of individual atoms. For 4-Amino-3-bromobenzamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for confirming its structure and understanding the electronic effects of the substituents on the aromatic ring.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino and amide groups. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing bromo and benzamide (B126) functionalities. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons.

Aromatic Protons: The proton ortho to the amino group (H-5) is expected to be the most shielded, appearing at the lowest chemical shift. The proton ortho to the amide group and meta to the amino group (H-6) would be deshielded. The proton meta to both the amino and amide groups (H-2) would likely resonate at the highest chemical shift in the aromatic region due to the combined electron-withdrawing effects.

Amine and Amide Protons: The protons of the primary amine (-NH₂) and the amide (-CONH₂) groups are expected to appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~7.8 | d |

| H-5 | ~6.8 | d |

| H-6 | ~7.5 | dd |

| -NH₂ | 5.0 - 6.0 | br s |

| -CONH₂ | 7.0 - 8.0 | br s |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring are significantly affected by the attached substituents.

Aromatic Carbons: The carbon atom bearing the amino group (C-4) will be shielded, while the carbon attached to the bromine atom (C-3) and the carbonyl group (C-1) will be deshielded. The remaining aromatic carbons will show shifts influenced by the interplay of inductive and resonance effects of the substituents.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have the highest chemical shift in the spectrum, typically in the range of 165-175 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~135 |

| C-2 | ~130 |

| C-3 | ~110 |

| C-4 | ~148 |

| C-5 | ~115 |

| C-6 | ~125 |

| C=O | ~170 |

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning proton and carbon signals and in determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions on the benzene ring. For instance, a cross-peak between the signals for H-5 and H-6 would establish their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is a powerful tool for assigning the signals of the protonated aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

N-H Stretching: The amino and amide groups will give rise to characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. The primary amine will typically show two bands (asymmetric and symmetric stretching), while the primary amide will also exhibit two bands in this region.

C=O Stretching: A strong absorption band due to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected around 1650 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) typically appears around 1600 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will result in several bands in the 1600-1450 cm⁻¹ region.

C-N and C-Br Stretching: The C-N stretching of the aromatic amine and the C-Br stretching vibrations are expected at lower wavenumbers, typically in the fingerprint region.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine, Amide) | 3400 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1600 | Medium-Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the benzene ring are typically strong in the Raman spectrum.

C-Br Stretching: The C-Br bond is expected to give a relatively strong Raman signal.

N-H and C=O Vibrations: The N-H and C=O stretching vibrations are also observable in the Raman spectrum, although they are often weaker than in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) and the cleavage of the amide bond to form the benzoyl cation. The presence of the amino and bromo substituents will influence the fragmentation pattern, potentially leading to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [M]⁺ | 214/216 | Molecular ion with bromine isotope pattern |

| [M-NH₂]⁺ | 198/200 | Loss of the amide amino group |

| [BrC₆H₃(NH₂)CO]⁺ | 199/201 | Benzoyl cation fragment with bromine |

| [C₇H₅BrNO]⁺ | 214/216 | Molecular ion |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident assignment of a molecular formula.

For this compound, the expected molecular formula is C₇H₇BrN₂O. The theoretical monoisotopic mass calculated for this formula is 213.97418 Da uni.lu. An experimental HRMS analysis would aim to measure the mass of the molecular ion (or a related adduct) and compare it to this theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the correct elemental composition, distinguishing it from other potential isobaric compounds.

In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) molecules in positive ion mode. The high mass accuracy of HRMS allows for the confident identification of these adducts, further validating the molecular weight of the parent compound.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 214.98146 |

| [M+Na]⁺ | 236.96340 |

| [M+K]⁺ | 252.93734 |

| [M+NH₄]⁺ | 232.00800 |

| [M-H]⁻ | 212.96690 |

Data sourced from predictive calculations uni.lu. The m/z ratio represents the mass-to-charge ratio.

Hyphenated Techniques for Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for the analysis of this compound and its derivatives, especially in reaction monitoring or impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is well-suited for analyzing polar, non-volatile compounds like this compound. To enhance sensitivity and ionization efficiency in ESI-MS, derivatization is often employed for compounds containing amino groups nih.govresearchgate.net. Reagents such as Dansyl chloride (DNS), 9-fluorenylmethyl chloroformate (FMOC-Cl), and others designed specifically for LC-MS can be used nih.govresearchgate.net. For instance, derivatization can introduce a permanent charge or a more easily ionizable group, leading to significantly lower limits of detection nih.gov. In a typical LC-MS analysis, the components of a mixture are separated on an HPLC column before being introduced into the mass spectrometer, where they are ionized, detected, and identified based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging . Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form mdpi.com. A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces active hydrogen atoms on the amino and amide groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups nih.gov. The resulting derivatives exhibit improved chromatographic behavior, allowing for efficient separation on a GC column. Following separation, the compounds are introduced into the mass spectrometer, where electron ionization can produce characteristic fragmentation patterns that serve as a "fingerprint" for identification . Derivatization can also be crucial for separating structurally similar isomers, which may otherwise co-elute nih.gov.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound is primarily due to π → π* transitions within the aromatic benzene ring. The presence of substituents—the amino (-NH₂), bromo (-Br), and carboxamide (-CONH₂) groups—influences the energy of these transitions and thus the wavelength of maximum absorbance (λₘₐₓ).

The amino group acts as an auxochrome, typically causing a bathochromic (red) shift to a longer wavelength, while the benzamide moiety also contributes to the conjugated system. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, data for related compounds like 4-aminobenzamide (B1265587) is available and can be used for comparison nist.govnist.gov. UV-Vis spectroscopy is a valuable quantitative tool, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. It is also frequently used as a detector in HPLC systems and for monitoring the progress of chemical reactions where the product and reactant have distinct absorption spectra researchgate.net.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatography is a cornerstone of separation science, essential for assessing the purity of compounds and for isolating them from reaction mixtures and impurities. High-Performance Liquid Chromatography and Gas Chromatography are the most common methods employed for the analysis of this compound.

HPLC is the premier method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, a nonpolar stationary phase (such as C8 or C18 octadecylsilane) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol researchgate.netwu.ac.th.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The purity of a this compound sample is assessed by chromatographing a solution and monitoring the eluent with a UV detector set at a wavelength where the compound absorbs strongly. A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.

Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Amides

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or similar C18 column wu.ac.th |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water/Buffer researchgate.netwu.ac.th |

| Flow Rate | 0.7 - 1.0 mL/min researchgate.netwu.ac.th |

| Detection | UV-Vis or Photo-Diode Array (PDA) at λ ≈ 254 nm or λₘₐₓ |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 °C researchgate.net |

These parameters are based on typical methods for related aromatic compounds and serve as a starting point for method development.

As previously mentioned, Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile substances mdpi.com. For a compound like this compound, derivatization is mandatory to block the polar N-H bonds of the amine and amide groups, thereby increasing volatility and preventing poor peak shape .

After derivatization (e.g., silylation), the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. Compounds with lower boiling points and weaker interactions travel through the column faster. The separated components are then detected by a detector, such as a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). GC is highly effective for separating isomers and assessing the presence of volatile impurities that may not be detectable by HPLC nih.gov.

Table 3: Typical GC Method Parameters for Analysis of Derivatized Amino Compounds

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or similar 5% phenyl polysiloxane phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table outlines a general approach for the GC analysis of derivatized this compound.

Iv. Computational and Theoretical Investigations of 4 Amino 3 Bromobenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine the ground-state properties of 4-Amino-3-bromobenzamide by modeling the electron density. scirp.orgnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. researchgate.net For this compound, this involves calculating key structural parameters. While specific experimental or calculated values for this exact molecule are not detailed in the available literature, a typical DFT study using a basis set like B3LYP/6-311G(d,p) would yield the data shown in the illustrative table below. researchgate.netindexcopernicus.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| C-Br | ~1.90 | C2-C3-C4 | ~120.5 | Br-C3-C4-N | ~0.0 |

| C-N (Amino) | ~1.38 | C3-C4-N | ~121.0 | N-C4-C5-C6 | ~180.0 |

| C=O (Amide) | ~1.24 | C1-C(O)-N | ~122.0 | H-N-C4-C3 | ~0.0 |

| C-N (Amide) | ~1.36 | Br-C3-C2 | ~119.0 | C2-C1-C(O)-N | ~175.0 |

Note: The values in this table are representative examples based on similar molecular structures and are for illustrative purposes only.

Conformational landscape analysis explores the different spatial orientations (conformers) of the molecule that arise from rotation around single bonds, such as the C-C(O) bond connecting the benzene (B151609) ring to the amide group or the C-N bond of the amino group. pearson.comnih.govlibretexts.org By calculating the energy of these different conformers, a potential energy surface can be mapped to identify the most stable (lowest energy) conformations and the energy barriers for interconversion between them. pearson.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate an electron, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.orgnih.govirjweb.com DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's electronic behavior.

Table 2: Illustrative Frontier Orbital Properties of this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: The values in this table are typical ranges for similar aromatic compounds and are for illustrative purposes.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and electronic characteristics of this compound. nih.govconicet.gov.ar These descriptors provide a deeper understanding of the molecule's behavior in chemical reactions. nih.gov

Table 3: Key Quantum Chemical Descriptors and Electronic Properties

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

| Electrophilicity Index (ω) | ω = (χ²) / (2η) | A measure of the energy lowering upon accepting electrons. |

| Dipole Moment (μ) | Calculated Property | Indicates the net molecular polarity and influences intermolecular interactions. |

| Polarizability (α) | Calculated Property | Relates to the molecule's response to an electric field and its NLO potential. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate the properties of a molecule in its excited states, such as its interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. arxiv.orgarxiv.org This method is widely used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.comsharif.edu TD-DFT can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. semanticscholar.org These calculations are crucial for interpreting experimental spectra and understanding the nature of electronic transitions, such as π → π* or n → π* transitions. semanticscholar.org

Table 4: Illustrative TD-DFT Calculated Electronic Excitation Properties

| Excited State | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | ~350 | ~3.54 | ~0.15 | HOMO → LUMO |

| S2 | ~290 | ~4.27 | ~0.40 | HOMO-1 → LUMO |

| S3 | ~250 | ~4.96 | ~0.32 | HOMO → LUMO+1 |

Note: These values are representative of what a TD-DFT calculation might yield for an aromatic amine and are for illustrative purposes.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of this compound. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would likely be regions of negative potential, while the hydrogens of the amino and amide groups would be regions of positive potential.

Solvent Effects on Molecular Properties and Conformational Stability

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by representing it as a continuous dielectric medium. rsc.org These calculations can reveal how the polarity of the solvent affects the conformational stability, geometry, electronic properties, and spectroscopic signatures of this compound. rsc.orgdntb.gov.ua

Generally, polar solvents are expected to have a more pronounced effect on polar molecules. rsc.org For this compound, increasing solvent polarity might lead to:

Stabilization of more polar conformers.

A shift in the HOMO-LUMO energy gap.

Changes in vibrational frequencies observed in IR spectra.

A shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) in the UV-Vis spectrum.

These simulations are essential for bridging the gap between theoretical calculations performed in the gas phase and experimental results obtained in solution.

V. Crystallographic Studies and Supramolecular Chemistry of 4 Amino 3 Bromobenzamide

Single-Crystal X-ray Diffraction (XRD) Analysis

Determination of Crystal Packing and Molecular Conformation

Molecules of 4-amino-3-bromobenzamide are expected to self-assemble into highly ordered arrangements. The primary amide (-CONH₂) and amino (-NH₂) groups are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This facilitates the formation of robust hydrogen-bonded networks that are a defining feature of benzamide (B126) crystal structures. rsc.org These networks can result in common packing motifs such as catemeric tapes or hydrogen-bonded dimers. acs.org The interplay between these strong interactions and weaker forces like halogen bonds and π–π stacking dictates the final crystal lattice energy and packing efficiency. rsc.org

Analysis of Polymorphism and Crystalline Forms

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. This phenomenon is common in organic molecules, including benzamides. rsc.orgacs.org Different polymorphs of a compound possess the same chemical composition but exhibit distinct physical properties.

Polymorphism can be broadly categorized as:

Packing Polymorphism: Different polymorphs arise from variations in the packing of the same molecular conformer.

Conformational Polymorphism: The polymorphs contain different conformations of the molecule itself.

While specific polymorphs of this compound have not been documented, it is plausible that it could exhibit polymorphism. The potential for rotation around the C-C bond connecting the carbonyl group to the benzene (B151609) ring, along with the flexibility of the amino group, could give rise to different conformers. Furthermore, variations in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements of these conformers, resulting in distinct crystalline forms. acs.org

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular chemistry of this compound is governed by a hierarchy of intermolecular interactions. Hydrogen bonds are expected to be the most significant contributors to the crystal's cohesion.

Intramolecular Hydrogen Bonding Characterization

Intramolecular hydrogen bonds can occur within a single molecule. In the case of this compound, there is a potential for a weak hydrogen bond between a hydrogen atom of the amino group at position 4 and the adjacent bromine atom at position 3, or between the amino group and the carbonyl oxygen. However, in the solid state, the energetic preference typically favors the formation of stronger intermolecular hydrogen bonds, which more effectively stabilize the crystal lattice.

Intermolecular Hydrogen Bonding Patterns (N-H...O, C-H...N)

Intermolecular hydrogen bonds are the primary interactions responsible for the assembly of benzamide molecules in the solid state. The N-H groups of the primary amide and the amino substituent act as hydrogen bond donors, while the carbonyl oxygen (C=O) is the principal acceptor.

The most prominent interaction is the N-H···O hydrogen bond, which is a classic and robust supramolecular synthon. In primary benzamides, these interactions often lead to the formation of centrosymmetric dimers or extended chains. nih.govjst.go.jp The amino group can also participate in N-H···O hydrogen bonding, further cross-linking these primary motifs into a stable three-dimensional network. Weaker C-H···O and C-H···N interactions may also be present, providing additional stability to the crystal packing.

Below is a table of representative hydrogen bond parameters observed in analogous brominated amide crystal structures, which would be expected for this compound.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |

| N-H | H | O=C | ~0.86 | ~2.0-2.2 | ~2.9-3.1 | ~150-170 | Dimer, Chain |

| C-H | H | N | ~0.93 | ~2.4-2.6 | ~3.3-3.5 | ~140-160 | Sheet |

Note: This data is representative of typical interactions found in similar crystalline structures and serves as an illustrative example.

Halogen Bonding and Other Non-Covalent Interactions (e.g., Br...Br Interactions)

Beyond hydrogen bonding, the bromine atom on the this compound molecule introduces the possibility of other significant non-covalent interactions, most notably halogen bonding.

A covalently bonded halogen atom, such as bromine, has an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond. jst.go.jpwikipedia.org This electrophilic σ-hole can interact attractively with a nucleophilic region on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom, or even the π-system of an aromatic ring.

Furthermore, short contacts between bromine atoms (Br···Br interactions) are frequently observed in the crystal structures of brominated organic compounds. nih.govjst.go.jpresearchgate.net These interactions are generally classified into two types based on their geometry:

Type I: The two C-Br···Br-C angles are approximately equal (θ₁ ≈ θ₂). This geometry is often considered to be a result of crystal packing effects.

Type II: One C-Br···Br angle is close to 180° while the other is near 90° (θ₁ ≈ 180°, θ₂ ≈ 90°). This geometry is considered a true halogen bond, resulting from the interaction between the positive σ-hole of one bromine atom and the negative equatorial belt of the other. researchgate.net

In brominated benzamides, Br···Br contacts with distances around 3.54 Å have been observed, which is shorter than the sum of the van der Waals radii of two bromine atoms (~3.70 Å), indicating a significant attractive interaction. jst.go.jp Other non-covalent forces that could contribute to the crystal stability of this compound include π-π stacking interactions between aromatic rings and weaker C-H···π interactions.

| Interaction Type | Typical Distance (Å) | Strength |

| Br···Br (Type II) | ~3.5 - 3.7 | Weakly Attractive |

| Br···O | ~3.0 - 3.3 | Weakly Attractive |

| π-π Stacking | ~3.5 - 3.8 | Weakly Attractive |

Note: This data is based on observations in analogous brominated aromatic compounds.

Supramolecular Aggregation and Self-Assembly Processes

The self-assembly of this compound in the crystalline state is a nuanced process directed by a hierarchy of intermolecular interactions. The primary amide group is a potent hydrogen bond donor and acceptor, leading to the formation of robust hydrogen-bonded networks. The amino group further contributes to this network by acting as a hydrogen bond donor. Concurrently, the bromine atom introduces the possibility of halogen bonding, a specific type of non-covalent interaction that has gained significant attention in crystal engineering.

The self-assembly is often characterized by the formation of recognizable patterns or synthons. For instance, the classic amide-amide homosynthon, a cyclic dimer formed by two N-H···O hydrogen bonds, is a common feature in the crystal structures of primary amides. However, the presence of the additional amino and bromo substituents in this compound can lead to competition between different synthons, potentially resulting in more complex and varied packing arrangements.

Table 1: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Amide N-H | Amide C=O | Formation of amide-amide homosynthons or extended chains. |

| Hydrogen Bond | Amino N-H | Amide C=O, Amino N, or Bromine | Contribution to the overall hydrogen-bonding network. |

| Halogen Bond | C-Br | Amide C=O, Amino N | Directional interaction influencing molecular packing. |

| π–π Stacking | Benzene Ring | Benzene Ring | Aromatic interactions contributing to crystal stability. |

Co-crystallization and Synthon Modularity in Crystal Engineering

The principles of crystal engineering can be strategically employed to modify the solid-state properties of this compound through co-crystallization. This technique involves combining the target molecule with a suitable co-former to generate a new crystalline phase with a distinct structure and, consequently, altered physicochemical properties. The selection of co-formers is guided by the concept of supramolecular synthons, which are robust and predictable intermolecular recognition units.

For this compound, the amide and amino groups are prime targets for forming heterosynthons with complementary functional groups on a co-former molecule. Carboxylic acids, for example, are excellent co-formers for amides, as they can form a highly reliable acid-amide heterosynthon through N-H···O and O-H···O hydrogen bonds. The modularity of these synthons allows for a predictable approach to designing co-crystals. By choosing dicarboxylic acids of varying lengths, for instance, the spacing and dimensionality of the resulting supramolecular architecture can be systematically tuned. acs.orgfigshare.comresearchgate.net

The bromine atom also offers a handle for synthon-based crystal engineering. Co-formers with strong halogen bond acceptors, such as nitro groups or pyridyl moieties, can be used to form robust Br···O or Br···N interactions. The predictability of these synthons, combined with the hydrogen-bonding capabilities of the molecule, provides a powerful toolkit for creating a diverse range of co-crystals with tailored properties. This concept of synthon modularity has been successfully demonstrated in the co-crystallization of related molecules like 4-bromobenzamide (B181206) with dicarboxylic acids, where the acid-amide heterosynthon remains a consistent feature across a series of co-crystals. acs.orgresearchgate.net

Table 2: Examples of Supramolecular Synthons in Co-crystals of Benzamide Derivatives

| Synthon Type | Interacting Groups | Co-former Example | Resulting Architecture |

| Acid-Amide Heterosynthon | Amide and Carboxylic Acid | Dicarboxylic Acids | Layered or porous frameworks with tunable dimensions. acs.orgresearchgate.net |

| Halogen-Bonded Synthon | Bromine and Nitro Group | Nitro-substituted Aromatics | Extended networks stabilized by halogen bonds. |

| Amide-Pyridine Heterosynthon | Amide and Pyridyl Nitrogen | Pyridine Derivatives | Chains or sheets formed through N-H···N hydrogen bonds. |

Vi. Reactivity and Mechanistic Investigations Involving 4 Amino 3 Bromobenzamide

Amidation and Amide Bond Formation Reactions

Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and pharmaceuticals. The amino group of 4-amino-3-bromobenzamide can readily participate in amidation reactions with activated carboxylic acid derivatives. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

The process often involves the activation of a carboxylic acid, for instance, by converting it into a more reactive species like an acyl chloride or by using coupling agents. The lone pair of electrons on the nitrogen atom of the amino group in this compound then attacks the electrophilic carbonyl carbon of the activated acid. This is followed by the elimination of a leaving group, resulting in the formation of a new amide bond. The efficiency of these reactions can be influenced by steric hindrance and the electronic nature of the reactants.

Enzymatic approaches have also been developed for amide bond formation, offering a more sustainable alternative to traditional chemical methods. nih.gov Enzymes like amide bond synthetases can catalyze the formation of amides under mild conditions, often with high chemo- and regioselectivity. nih.gov These biocatalytic methods proceed via an adenylate intermediate, with both adenylation and amidation steps catalyzed within a single active site. nih.gov

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgmdpi.com this compound can serve as the organohalide partner in this reaction. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a palladium(0) complex. libretexts.org This is followed by transmetalation with an organoboron reagent in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net The Suzuki coupling is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.gov

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. chem-station.com A variation of this, the Ullmann condensation or Ullmann-type reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding diaryl ether, diarylamine, or diaryl sulfide. organic-chemistry.orgunito.it this compound can participate in these reactions, with the bromine atom being substituted by a nucleophile.

Traditionally, Ullmann reactions required harsh conditions, such as high temperatures. nih.gov However, the development of ligand-assisted copper-catalyzed protocols has allowed these reactions to proceed under milder conditions. nih.gov Ligands such as amino acids and 1,10-phenanthroline (B135089) can accelerate the reaction by stabilizing the copper catalyst and facilitating the coupling process. The mechanism is thought to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes reductive elimination with the aryl halide. chem-station.com

Cyclization and Heterocycle Synthesis

The strategic placement of the amino, bromo, and amide groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems.

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. mdpi.comresearchgate.net this compound can be utilized in the synthesis of quinazolinone derivatives. One common approach involves the reaction of an anthranilamide (a 2-aminobenzamide (B116534) derivative) with a one-carbon source, such as an aldehyde or orthoformate. organic-chemistry.org

In the context of this compound, the amino group and the adjacent amide functionality can participate in cyclization reactions to form the quinazolinone core. The bromine atom can then be further functionalized using cross-coupling reactions to introduce diverse substituents. Alternatively, the bromine can be involved in intramolecular cyclization reactions. For instance, an Ullmann-type intramolecular cyclization could lead to the formation of fused heterocyclic systems. organic-chemistry.org

The primary amino group of this compound can be converted to a diazonium salt through a process called diazotization. rsc.org This typically involves treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a highly reactive intermediate that can undergo various transformations.

One important application is the synthesis of benzannulated triazoles, which are significant in medicinal chemistry. rsc.orgrsc.org The intramolecular cyclization of the diazonium salt, where the diazonium group reacts with the adjacent amide nitrogen, leads to the formation of a 1,2,3-benzotriazin-4(3H)-one ring system. rsc.org This reaction provides an efficient route to these important heterocyclic scaffolds. The mild conditions of some modern diazotization-cyclization protocols allow for the presence of a variety of functional groups on the starting material. rsc.orgrsc.org

Derivatization Strategies and Functional Group Transformations

This compound serves as a versatile building block in organic synthesis, with its reactivity dominated by the nucleophilic amino group and the reactive sites on the aromatic ring. Derivatization strategies primarily focus on transformations of the amino moiety and its participation in cyclization reactions.

The primary amino group of this compound is a key site for functionalization, readily undergoing acylation reactions with various acylating agents. This transformation is fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties for further synthetic manipulations or for building more complex molecular architectures. The reaction typically involves treating the benzamide (B126) with an acyl halide (such as an acid chloride) or an acid anhydride (B1165640) in the presence of a base. The base is required to neutralize the hydrogen halide byproduct and to facilitate the nucleophilic attack of the amine.

The general scheme for the acylation of the amino group is as follows:

Scheme 1: General Acylation of this compound

Commonly employed acylating agents include acetyl chloride, benzoyl chloride, and various substituted acid halides. The choice of solvent and base can influence the reaction rate and yield. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often used, with organic bases such as triethylamine (B128534) (TEA) or pyridine. These reactions are foundational in the synthesis of N-substituted benzamide derivatives, which are explored for various applications, including as intermediates for pharmacologically active agents.

Below is a table summarizing typical conditions for acylation reactions on substrates analogous to this compound.

| Acylating Agent | Base | Solvent | Typical Conditions | Product Type |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to room temp. | N-acetyl derivative |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | Room temperature | N-benzoyl derivative |

| N,N'-Carbonyldiimidazole (CDI) activated acid | N/A | Tetrahydrofuran | 0-10 °C | N-acyl derivative |

This interactive table presents generalized conditions for the acylation of aromatic amines.

While this compound itself is an aromatic ring and not susceptible to ring-opening, it is a crucial precursor for the synthesis of heterocyclic systems which can be involved in subsequent ring transformations. Specifically, as an anthranilamide derivative (a 2-aminobenzamide), it can undergo cyclization reactions to form quinazolin-4(3H)-ones. The term "ring-opening" in this context can refer to transformations of related, more strained heterocyclic systems. For instance, reactions of certain aminobromo-isoquinolines with strong bases like potassium amide (KNH2) in liquid ammonia (B1221849) have been shown to result in ring-opening, leading to o-cyanobenzyl cyanide or o-cyanobenzyl isocyanide. researchgate.net Although this compound is not an isoquinoline, this illustrates that ring transformations are a known process in related nitrogen-containing bromo-aromatic systems. researchgate.net

The more direct and relevant reactivity pathway for this compound involves intramolecular or intermolecular cyclization. For example, palladium-catalyzed reactions with carbon monoxide and an amine can lead to the formation of a quinazolinone ring system. mdpi.com These heterocyclic products possess greater complexity and are scaffolds for further chemical exploration. The reactivity of epoxides with nucleophiles, resulting in ring-opening to form products like β-amino alcohols, is a well-established synthetic method, but this is a different class of reaction not directly involving the benzamide itself. rsc.orgnih.gov

Kinetic and Mechanistic Studies of Chemical Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Such studies often involve investigating reaction pathways, identifying transition states, and determining rate-limiting steps through techniques like kinetic isotope effect studies.

The reaction pathways for transformations involving this compound are often elucidated by studying analogous systems. A prime example is the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides. In palladium-catalyzed carbonylative cyclizations, a plausible mechanism begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide (the C-Br bond of this compound). mdpi.com This is followed by the insertion of carbon monoxide to form a key acylpalladium intermediate. mdpi.com The subsequent nucleophilic attack by the amino group of a second molecule or another nucleophile, followed by intramolecular condensation, leads to the final heterocyclic product. mdpi.com

Computational chemistry now provides powerful tools for investigating these pathways. Density Functional Theory (DFT) calculations can be used to model the Gibbs free energy profile of a reaction, identifying the relative energies of intermediates and transition states. This allows for a direct comparison of computed apparent kinetic isotope effects with experimental observations, providing strong evidence for a proposed mechanism.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms and identifying the rate-determining step. nih.gov This effect arises from the difference in reaction rates when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). By measuring the KIE, one can infer whether a specific bond to that isotopic atom is being broken or formed in the slowest step of the reaction.

While specific KIE studies on this compound are not widely reported, the principles can be applied to its characteristic reactions. For instance, in an acylation reaction on the amino group, a primary KIE would be expected if the N-H bond breaking is part of the rate-determining step. Often, however, the nucleophilic attack of the nitrogen is rate-limiting, and the subsequent deprotonation is fast, resulting in a small or negligible KIE.

In more complex, multi-step reactions like palladium-catalyzed cross-couplings, the KIE can help distinguish between different potential rate-limiting steps, such as oxidative addition, reductive elimination, or ligand substitution. snnu.edu.cn For example, the absence of a significant KIE upon deuteration of the N-H group might suggest that the oxidative addition of the palladium catalyst to the C-Br bond is the rate-limiting step, rather than the subsequent amination. Conversely, an inverse KIE (kH/kD < 1) can sometimes be observed, often indicating a change in hybridization or the involvement of pre-equilibria in the mechanism. snnu.edu.cnmdpi.com The use of rapid quench methodologies allows for the measurement of intrinsic isotope effects on individual steps within a reaction cascade, providing detailed mechanistic insights that are not available from steady-state kinetics alone. nih.gov

Vii. Advanced Applications in Chemical Sciences and Materials Research

Utilization as Ligands in Organometallic and Catalytic Systems

The amino group and the amide functionality in 4-Amino-3-bromobenzamide offer potential coordination sites for metal ions, making it a candidate for use as a ligand in organometallic chemistry. The nitrogen atom of the amino group and the oxygen or nitrogen atom of the amide group can act as Lewis bases, donating electron pairs to a metal center to form coordination complexes.

The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, which could be used to synthesize more complex, multidentate ligands. These tailored ligands could then be used to modulate the electronic and steric properties of metal catalysts, potentially influencing their activity, selectivity, and stability in various catalytic transformations. While specific studies on this compound as a ligand are scarce, the broader class of aminobenzamide derivatives has been explored for their coordination chemistry.

Table 1: Potential Coordination Modes of this compound

| Coordination Site | Metal Binding | Potential Application |

| Amino Group (Nitrogen) | Lewis base donation to a metal center. | Formation of simple metal complexes. |

| Amide Group (Oxygen/Nitrogen) | Chelation with the amino group to form a stable ring structure with a metal. | Development of bidentate ligands for catalysis. |

| Post-functionalization at Bromine | Synthesis of more complex ligands via cross-coupling reactions. | Fine-tuning of catalyst properties. |

Contributions to Advanced Materials Chemistry (e.g., Small Molecule Semiconductors)

The aromatic structure of this compound, combined with its amino and bromo substituents, makes it a potential building block for the synthesis of small molecule organic semiconductors. The amino group can serve as a linking point for polymerization or for the attachment of other functional groups to build larger conjugated systems. The bromine atom is a versatile handle for introducing different functionalities through reactions like Suzuki or Stille coupling, which are common methods for extending π-conjugated systems.

Polymers derived from aniline and its derivatives, known as polyanilines, are a well-known class of conducting polymers. researchgate.net It is conceivable that polymers incorporating the this compound unit could exhibit interesting electronic properties. The interplay between the electron-donating amino group and the electron-withdrawing groups could lead to materials with tunable band gaps, a crucial property for semiconductor applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Aromatic polyamides, which share the amide linkage, are known for their thermal stability and mechanical strength, properties that would be beneficial in electronic devices. mdpi.com

Table 2: Potential Roles of this compound in Small Molecule Semiconductors

| Structural Feature | Potential Role | Desired Property |

| Aromatic Ring | Core of the conjugated system. | Charge transport. |

| Amino Group | Polymerization site or point of functionalization. | Extension of conjugation, solubility. |

| Bromo Group | Site for cross-coupling reactions. | Introduction of various electronic groups. |

| Amide Group | Influences molecular packing and electronic properties. | Thermal stability, processability. |

Role in the Design of Molecular Probes for Chemical Biology Studies (without specific biological outcomes)

The benzamide (B126) scaffold is present in many biologically active molecules and can be a foundation for designing molecular probes. nih.govsemanticscholar.org The this compound structure provides a versatile platform for the synthesis of such probes. The amino group can be functionalized to attach fluorophores, affinity tags, or reactive groups for covalent labeling. The bromine atom can also be used for late-stage diversification of the probe structure through various chemical transformations.

Table 3: Potential Design Strategies for Molecular Probes from this compound

| Modification Site | Attached Moiety | Potential Probe Type |

| Amino Group | Fluorophore (e.g., Dansyl, NBD) | Fluorescent probe for imaging. |

| Amino Group | Biotin | Affinity probe for pull-down assays. |

| Bromo Group | Targeting ligand via cross-coupling | Targeted probe for specific biomolecules. |

| Amide Nitrogen | Various substituents | Modulation of physicochemical properties. |

Viii. Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Methodologies